5-Fluoro-4-methylpyridine-2-acetonitrile

Kinase inhibition GSK3 JNK

Medicinal chemistry faces metabolic instability in pyridine leads. This fluorinated acetonitrile solves it: the 5-fluoro group blocks CYP450 oxidation (2-5× t1/2 gain) and lowers pKa by ~0.7. - **Application**: Direct GSK3/JNK kinase scaffold (US20070060594) & EP0311051A2 agrochemical intermediates. - **Reactivity**: CH₂CN for amides/reductions + C5-F for SNAr-dual handles for library synthesis. - **Supply**: ≥98% purity, research-grade, immediate dispatch.

Molecular Formula C8H7FN2
Molecular Weight 150.15 g/mol
Cat. No. B12972081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-methylpyridine-2-acetonitrile
Molecular FormulaC8H7FN2
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1F)CC#N
InChIInChI=1S/C8H7FN2/c1-6-4-7(2-3-10)11-5-8(6)9/h4-5H,2H2,1H3
InChIKeyDKRGCAYPLWPPQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-4-methylpyridine-2-acetonitrile Identity and Properties


5-Fluoro-4-methylpyridine-2-acetonitrile (CAS: 1427411-56-0) is a fluorinated pyridine building block bearing a reactive acetonitrile (CH₂CN) side-chain, a C4 methyl group, and a C5 fluorine substituent (molecular formula C₈H₇FN₂, MW 150.15 g/mol) . Commercial suppliers typically offer this compound at ≥98% purity for research-grade applications . It belongs to the broader class of pyridinyl acetonitriles, which are recognized as versatile intermediates for synthesizing kinase inhibitor scaffolds and agrochemical fungicides [1][2]. Its physical properties—dominated by the electron-withdrawing nature of fluorine and the nucleophilic character of the nitrile—position it as a strategically functionalized synthon distinct from non-fluorinated or fully aromatic nitrile analogs.

1
Fluorinated pyridine synthon with CH₂CN nucleophilic handle for kinase inhibitor and agrochemical scaffold synthesis
2
Selectable over non-fluorinated or carbonitrile analogs when electronic tuning and spacer flexibility are required
3
Research-grade building block supplied at reported ≥98% purity for synthetic chemistry workflows

Why Generic Substitution Fails


Generic substitution among pyridine acetonitriles is unreliable because subtle changes in the fluorination pattern and side-chain connectivity produce marked shifts in metabolic stability, target-binding kinetics, and synthetic accessibility. The 5-fluoropyridine acetonitrile class is explicitly claimed as GSK3/JNK kinase modulators in pharmaceutical patents, where the specific substitution pattern is essential for activity [1]. Similarly, agricultural fungicide patents protect pyridylacetonitrile derivatives with defined halogen and alkyl substituents (X = halogen, Y = methyl/halogen/CF₃), demonstrating that fungicidal spectrum and potency are exquisitely sensitive to structural variation within this scaffold [2]. Attempting to interchange 5-fluoro-4-methylpyridine-2-acetonitrile with its non-fluorinated parent (4-methylpyridine-2-acetonitrile) or its carbonitrile analog (5-fluoro-4-methylpicolinonitrile) alters both the electronic landscape of the pyridine ring and the reactivity of the functional group—directly affecting downstream coupling yields, metabolite profiles, and ultimate biological performance.

Analog 4-Methylpyridine-2-acetonitrile lacks fluorine; lipophilicity, basicity, and metabolic stability profiles may shift significantly, altering downstream biological readout.
Isoster 5-Fluoro-4-methylpicolinonitrile replaces CH₂CN with directly attached C≡N; ring reactivity and synthetic diversification pathways may not transfer.
Scaffold Patent-protected substitution patterns define kinase and fungicide activity space; generic pyridine acetonitriles may fall outside claimed structure-activity scope.

5-Fluoro-4-methylpyridine-2-acetonitrile vs. Structural Analogs


GSK3/JNK Kinase Modulation Potential

5-Fluoro-4-methylpyridine-2-acetonitrile falls within the generic scope of pyridinyl acetonitriles claimed as modulators of GSK3 and JNK signaling pathways in US Patent US20070060594 [1]. While quantitative IC₅₀ data for this specific compound has not been published in the open literature, the patent structure–activity framework establishes that the fluorinated pyridinyl moiety is a core pharmacophoric element for kinase engagement. In contrast, non-fluorinated pyridine acetonitriles lack the electron-withdrawing substituent believed to enhance binding interactions with the kinase ATP pocket, and the carbonitrile analog (5-fluoro-4-methylpicolinonitrile, CAS 1211541-98-8) presents a fully conjugated cyano group directly attached to the ring, removing the rotational flexibility of the CH₂ spacer that may be required for optimal geometry within the binding site .

GSK3/JNK Modulation
Class-level inference
Target compound falls within generic structure claimed in US20070060594; specific IC₅₀ not publicly disclosed. Non-fluorinated analog and carbonitrile are absent from kinase patent scope.
Reported kinase-target chemical space fit; requires enzymatic assay validation.
No head-to-head enzymatic data available.
Kinase inhibition GSK3 JNK neurodegeneration metabolic disease

Agricultural Fungicide Scaffold Potential

The European patent EP0311051A2 (SDS Biotech KK) claims pyridylacetonitrile derivatives of formula (I) wherein X is halogen (including fluorine) and Y is hydrogen, halogen, methyl, or trifluoromethyl as active ingredients for nonmedical fungicides and germicides, particularly agricultural fungicides [1]. The 5-fluoro-4-methyl substitution pattern in the target compound aligns precisely with the preferred substitution requirements defined in the patent: X = halogen at the pyridine 5-position and Y = methyl at the 4-position. While specific EC₅₀ values for this individual compound are not disclosed in the patent examples, the patent's extensive structure–activity framework demonstrates that fungicidal efficacy is contingent upon the specific combination of halogen and alkyl substituents. Non-fluorinated analogs (where X = H) or compounds lacking the 4-methyl group are expected to show reduced activity or narrower pathogen spectrum, consistent with the patent's preference for halogen-substituted derivatives.

Fungicide Scaffold Fit
Class-level inference
Substitution pattern (5-F, 4-CH₃) matches preferred formula I in EP0311051A2. Non-halogenated or non-methylated analogs are outside preferred patent scope.
Reported agrochemical scaffold context; pathogen-spectrum review recommended.
No comparative EC₅₀ values in patent examples.
Agricultural fungicide crop protection pyridylacetonitrile structure–activity relationship

Lipophilicity Enhancement by Fluorination

Computational predictions using SwissADME indicate that 5-fluoro-4-methylpyridine-2-acetonitrile exhibits an estimated consensus LogP (cLogP) of approximately 1.28, compared to approximately 0.79 for its non-fluorinated analog 4-methylpyridine-2-acetonitrile (CAS 38746-50-8) [1]. The +0.49 LogP increase attributable to the fluorine substituent represents a meaningful shift in physicochemical property space: a LogP difference of ~0.5 units corresponds to approximately 3-fold higher partition into lipid phases, which can enhance passive membrane permeability without exceeding Lipinski's Rule of Five threshold for oral drug-likeness (LogP < 5). This is consistent with the measured LogP of 1.29 reported for the structurally analogous 2-(5-fluoropyridin-2-yl)acetonitrile (CAS 960371-08-8) . The target compound thus occupies a favorable lipophilicity window not accessible with the non-fluorinated analog.

Lipophilicity Shift
Supporting evidence
Estimated cLogP ≈ 1.28 vs. 0.79 for non-fluorinated analog (ΔLogP ≈ +0.49). Measured LogP = 1.29 for structural analog supports prediction.
Supports membrane permeability screening context; ~3-fold higher lipid partition reported.
SwissADME computational prediction.
Lipophilicity LogP drug-likeness permeability ADME

Basicity Attenuation for Safety

The introduction of fluorine at the 5-position lowers the pyridine ring basicity through its inductive electron-withdrawing effect. Computational predictions using SwissADME estimate a pKa value of approximately 2.9 for the pyridine nitrogen in 5-fluoro-4-methylpyridine-2-acetonitrile, compared to a pKa of approximately 3.6 for the non-fluorinated 4-methylpyridine-2-acetonitrile [1]. This ΔpKa of approximately −0.7 units corresponds to the pyridine nitrogen in the fluorinated compound being about 5-fold less basic. Reduced basicity decreases the fraction of protonated species at physiological pH (7.4), which can directly reduce off-target interactions with hERG channels (cardiotoxicity risk), phospholipidosis potential, and CYP450 2D6 inhibition—all known liabilities associated with highly basic amine-containing compounds [2]. This built-in basicity attenuation eliminates the need for additional synthetic steps to modulate amine protonation state.

Basicity Attenuation
Supporting evidence
Predicted pKa ≈ 2.9 vs. 3.6 for non-fluorinated analog (ΔpKa ≈ −0.7). ~5-fold lower protonated fraction at physiological pH.
May support off-target interaction review for basicity-driven liabilities.
Computational consensus pKa; experimental confirmation recommended.
Basicity pKa hydrogen bonding solubility drug design

Synthetic Versatility via CH₂CN Spacer

A key structural differentiator of 5-fluoro-4-methylpyridine-2-acetonitrile from its closest carbonitrile analog (5-fluoro-4-methylpicolinonitrile, CAS 1211541-98-8) is the presence of a benzylic CH₂ spacer between the pyridine ring and the nitrile group . This methylene linker preserves the nucleophilic character of the nitrile (allowing reduction to amines, hydrolysis to amides/acids, or cyclization to heterocycles) while simultaneously preventing the cyano group from deactivating the pyridine ring toward electrophilic aromatic substitution. In the carbonitrile analog, the directly attached cyano group strongly deactivates the ring and shifts the preferred sites for further functionalization. A 2021 study on difluoropyridinylacetonitriles demonstrated that fluorinated pyridinylacetonitrile building blocks can be efficiently transformed into amines, amidines, amidoximes, and fused heterocyclic systems—synthetic versatility that is critical for constructing diverse compound libraries in drug discovery [1].

Synthetic Versatility
Supporting evidence
CH₂CN spacer enables nitrile reduction, hydrolysis, and cyclization pathways without deactivating the pyridine ring toward further functionalization.
Dual-handle reactivity supports diversity-oriented synthesis workflows.
Demonstrated in difluoropyridinylacetonitrile study (2021).
Synthetic chemistry building block nitrile reduction heterocycle synthesis amidine formation

Fluorine Blocking of CYP450 Metabolism

Fluorine substitution at metabolically labile positions on aromatic rings is a well-established strategy to enhance metabolic stability by blocking cytochrome P450-mediated oxidation. In the pyridine series, fluorine at the 5-position sterically and electronically shields the adjacent C4 methyl group and C6 position from oxidative metabolism [1]. Literature precedent from analogous fluorinated pyridine series demonstrates that introducing fluorine at the 5-position can extend microsomal half-life by 2- to 5-fold compared to the corresponding non-fluorinated (4-methyl) analog [2]. While direct comparative microsomal stability data for 5-fluoro-4-methylpyridine-2-acetonitrile versus 4-methylpyridine-2-acetonitrile has not been published, the class-level evidence strongly predicts improved metabolic stability for the fluorinated compound. Procuring the fluorinated variant from the outset enables pharmacokinetic optimization without requiring late-stage fluorination.

CYP450 Blocking
Class-level inference
5-F substitution predicted to shield C4 methyl and C6 positions from oxidative metabolism; literature reports 2- to 5-fold t₁⁄₂ increase in fluorinated pyridine series.
Reported metabolic stability class trend; direct microsomal comparison data to verify.
No published t₁⁄₂ data for this specific compound pair.
Metabolic stability CYP450 fluorine effect microsomal half-life clearance

5-Fluoro-4-methylpyridine-2-acetonitrile Applications


GSK3/JNK Kinase Inhibitor Discovery

When initiating a kinase inhibitor program against GSK3 or JNK, this compound provides direct entry into the chemical space protected by US Patent US20070060594 [1]. Its fluorinated pyridine core is anticipated to enhance ATP-binding pocket interactions and metabolic stability compared to non-fluorinated analogs, as supported by the reduction in pyridine basicity (predicted ΔpKa ≈ −0.7) and increased lipophilicity (predicted ΔLogP ≈ +0.49). Researchers can prioritize this building block over 4-methylpyridine-2-acetonitrile to simultaneously advance both potency and ADME optimization while maintaining intellectual property freedom-to-operate.

Agricultural Fungicide Scaffold Development

Agrochemical discovery teams developing next-generation fungicides can use this compound as a privileged intermediate that matches the preferred substitution pattern defined in EP0311051A2 (X = halogen at 5-position, Y = methyl at 4-position) [1]. Its structural features align with the patent's broad-spectrum fungicidal activity requirements, providing a stronger starting point than non-halogenated or non-methylated pyridylacetonitrile analogs. The CH₂CN spacer also offers synthetic handles for further diversification into amides, esters, or heterocyclic derivatives to explore structure–activity relationships across multiple crop pathogen targets.

Metabolic Stability-Driven Optimization

For medicinal chemistry campaigns where microsomal clearance has been identified as a key liability in pyridine-containing lead series, this fluorinated building block can be deployed to block CYP450-mediated oxidation at the 5-position without requiring additional synthetic steps [1][2]. The class-level evidence of 2- to 5-fold improvements in metabolic half-life for 5-fluoropyridines versus their non-fluorinated counterparts supports early incorporation of this compound to reduce the need for late-stage iterative optimization cycles, saving both time and synthesis resources.

Diversity-Oriented Pyridine Synthesis

The presence of both a CH₂CN functional group (amenable to nucleophilic additions, reductions to amines, and cyclizations) and a C5 fluorine atom (available for nucleophilic aromatic substitution under appropriate conditions) makes this compound a versatile dual-handle building block [1][2]. It is preferred over the carbonitrile analog (5-fluoro-4-methylpicolinonitrile) when downstream chemistry requires transformation of the nitrile group while retaining the ability to further functionalize the pyridine ring via electrophilic or nucleophilic pathways. This dual reactivity is particularly valuable for generating structurally diverse screening libraries in hit-to-lead campaigns.

Application
Selection Property
Validation Focus
GSK3/JNK Pathway Studies
Kinase-target chemical space fit
Enzymatic assay validation; IP positioning review
Agrochemical Scaffold Development
Halogen-methyl substitution compliance
Pathogen-spectrum screening; field-rate optimization
Metabolic Stability Optimization
Fluorine-mediated CYP450 blocking context
Microsomal t₁⁄₂ comparative study
Diversity-Oriented Synthesis
CH₂CN spacer and C5-F dual reactivity
Reaction pathway scope; ring functionalization review
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